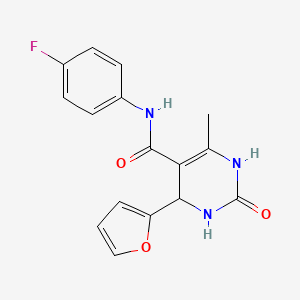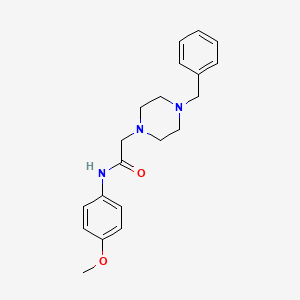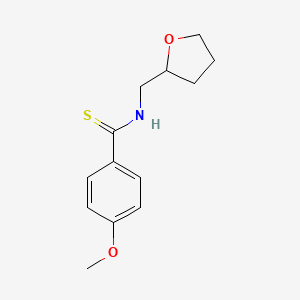![molecular formula C25H23N3O3S B4217716 1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4217716.png)
1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-2,5-pyrrolidinedione is a complex organic compound with a unique structure that combines a methoxyphenyl group, a quinazolinyl group, and a pyrrolidinedione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.
Synthesis of the Quinazolinyl Intermediate: The quinazolinyl intermediate is synthesized through a series of reactions involving the condensation of anthranilic acid with an aldehyde, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the quinazolinyl intermediate in the presence of a thiol reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-2,5-pyrrolidinedione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and quinazolinyl groups, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazoline derivatives.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)ethanol: A simpler compound with a methoxyphenyl group.
4-Methoxyphenyl isocyanate: Contains a methoxyphenyl group and is used in different chemical reactions.
Elacestrant: A selective estrogen receptor degrader with a different core structure but similar biological applications.
Uniqueness
1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-2,5-pyrrolidinedione is unique due to its combination of functional groups and its potential for diverse applications in scientific research. Its complex structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for various studies.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-31-18-13-11-17(12-14-18)28-22(29)15-21(24(28)30)32-25-26-20-10-6-5-9-19(20)23(27-25)16-7-3-2-4-8-16/h2-4,7-8,11-14,21H,5-6,9-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNXTYQTXYQNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(CCCC4)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzylthio)-5-chloro-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B4217652.png)
![3-(4-methoxyphenyl)-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4217666.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B4217674.png)
![2,4-dimethoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4217680.png)
![1-(Benzenesulfonyl)-N-[(furan-2-YL)methyl]-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine](/img/structure/B4217683.png)
![N-[1-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]-4-fluorobenzamide](/img/structure/B4217687.png)

![ETHYL 4-[1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-AMIDO]BENZOATE](/img/structure/B4217691.png)
![N-[4-(cyclopentyloxy)-3-ethoxybenzyl]-2-phenylethanamine](/img/structure/B4217698.png)
![2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine](/img/structure/B4217706.png)

![2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide hydrochloride](/img/structure/B4217728.png)
![3-[4-(Azepan-1-ylcarbonyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4217733.png)
